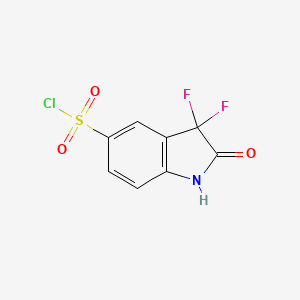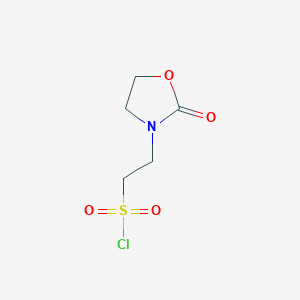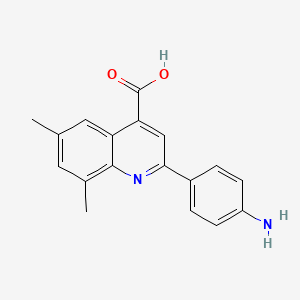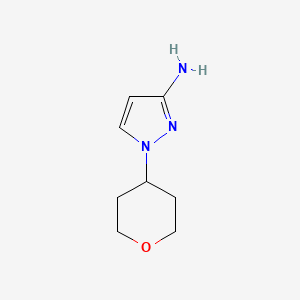
1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique structure, which makes it an attractive candidate for drug development. In
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol involves the inhibition of COX-2, which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol exhibits potent anti-inflammatory, analgesic, and antipyretic effects. It has been found to reduce inflammation by inhibiting the production of prostaglandins, which are responsible for the inflammatory response. Additionally, this compound has been shown to reduce pain and fever by blocking the production of prostaglandins in the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol is its potent anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the development of NSAIDs. However, one of the limitations of this compound is its complex synthesis method, which requires advanced organic chemistry techniques.
Orientations Futures
There are several future directions for the research and development of 1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol. One of the most promising areas of research is the development of novel NSAIDs based on this compound. Additionally, this compound has the potential to be used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and cancer. Therefore, further studies are needed to explore its therapeutic potential in these areas. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in various fields of research.
Méthodes De Synthèse
The synthesis of 1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol involves a multi-step process that requires advanced organic chemistry techniques. The first step involves the reaction of cyclopropylamine with ethyl 4-methylsulfonylpyrazole-1-carboxylate to form the corresponding amide. This intermediate is then reduced using sodium borohydride to obtain the desired product, 1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol.
Applications De Recherche Scientifique
1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, this compound has been found to exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. Therefore, it has the potential to be used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and cancer.
Propriétés
IUPAC Name |
1-cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-15(13,14)8-4-10-11(5-8)6-9(12)7-2-3-7/h4-5,7,9,12H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPZNQGEGLNGTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN(N=C1)CC(C2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)



methanone](/img/structure/B2388934.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B2388938.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2388940.png)
![(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one](/img/structure/B2388943.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388944.png)



